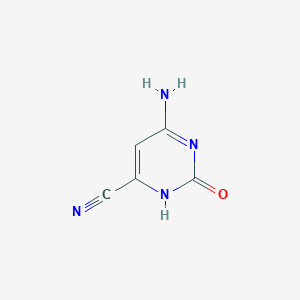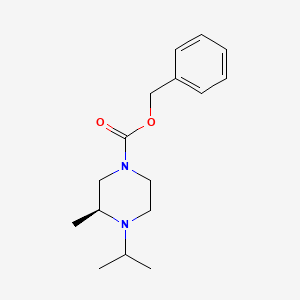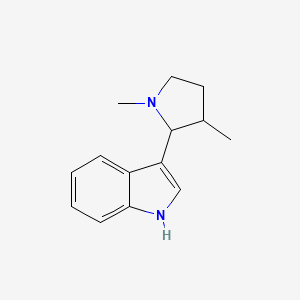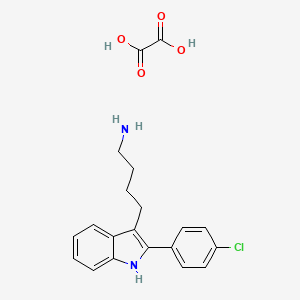
4-(2-(4-Chlorophenyl)-1H-indol-3-yl)butan-1-amine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(4-Chlorophenyl)-1H-indol-3-yl)butan-1-amine oxalate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
准备方法
The synthesis of 4-(2-(4-Chlorophenyl)-1H-indol-3-yl)butan-1-amine oxalate typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chlorophenyl group and the butan-1-amine side chain. The final step involves the formation of the oxalate salt. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
化学反应分析
4-(2-(4-Chlorophenyl)-1H-indol-3-yl)butan-1-amine oxalate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
4-(2-(4-Chlorophenyl)-1H-indol-3-yl)butan-1-amine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-(2-(4-Chlorophenyl)-1H-indol-3-yl)butan-1-amine oxalate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
相似化合物的比较
4-(2-(4-Chlorophenyl)-1H-indol-3-yl)butan-1-amine oxalate can be compared with other indole derivatives such as:
4-(4-Chlorophenyl)butan-1-amine: This compound shares a similar structure but lacks the indole core.
Indole-3-acetic acid: A naturally occurring indole derivative with plant growth-regulating properties.
Tryptamine: Another indole derivative that serves as a precursor to various neurotransmitters.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
属性
分子式 |
C20H21ClN2O4 |
|---|---|
分子量 |
388.8 g/mol |
IUPAC 名称 |
4-[2-(4-chlorophenyl)-1H-indol-3-yl]butan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H19ClN2.C2H2O4/c19-14-10-8-13(9-11-14)18-16(6-3-4-12-20)15-5-1-2-7-17(15)21-18;3-1(4)2(5)6/h1-2,5,7-11,21H,3-4,6,12,20H2;(H,3,4)(H,5,6) |
InChI 键 |
RFMLXSVVIRVTCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)CCCCN.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


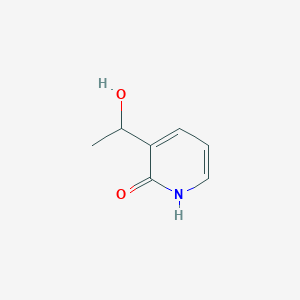

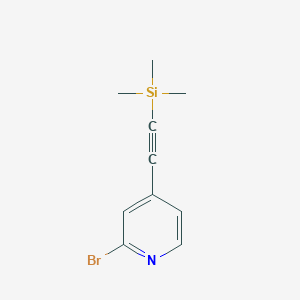
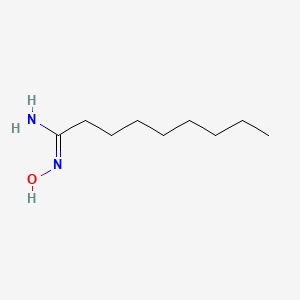
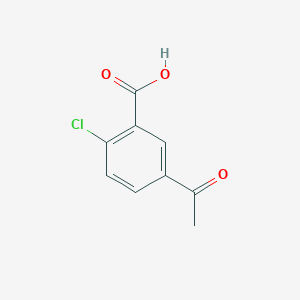
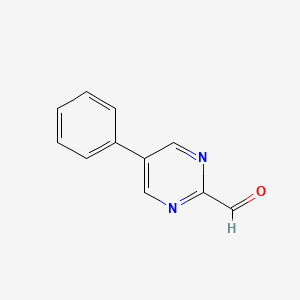
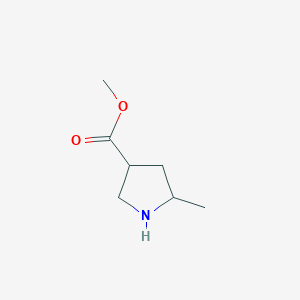
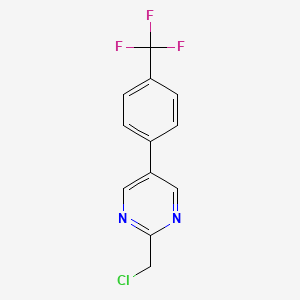
![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
